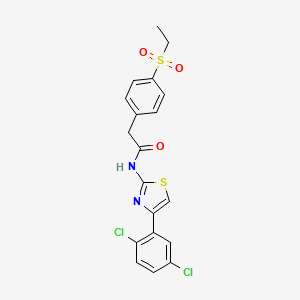

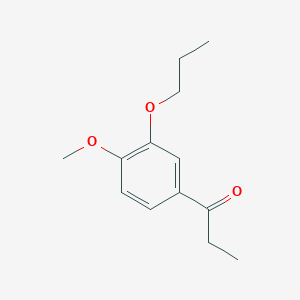

![molecular formula C14H18N4O4S B2877952 methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate CAS No. 483277-33-4](/img/structure/B2877952.png)

methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate is a synthetic compound that has been extensively studied by researchers for its potential applications in scientific research. This compound is also known as 8-(But-2-enylthio)theophylline and has been found to have a wide range of biological activities, making it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Biological Sulfonium Compounds

S-adenosylmethionine (SAM or AdoMet), a biological sulfonium compound closely related to the structure , is the primary methyl donor in reactions catalyzed by methyltransferases. SAM's versatility extends beyond methylation, contributing methylene, amino, ribosyl, and aminopropyl groups to various biosynthetic processes, including the synthesis of cyclopropyl fatty acids, biotin precursors, modified nucleosides in tRNAs, ethylene, and polyamines. The electrophilic character of SAM's adjacent carbon centers and its role in generating 5'-deoxyadenosyl radicals underscore its chemical utility across metabolic reactions and biosynthetic pathways (Fontecave, Atta, & Mulliez, 2004).

Antimicrobial Research

Derivatives structurally related to methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate have shown potent and selective activities against Helicobacter pylori, a major gastric pathogen. A prototype compound from this class displayed low minimal inhibition concentrations against various H. pylori strains, including those resistant to common antibiotics, and demonstrated a clinically acceptable rate of resistance development. These findings highlight the potential of such compounds in developing novel anti-H. pylori agents (Carcanague et al., 2002).

Organic Synthesis and Cross-Coupling Reactions

In organic synthesis, related structures have been utilized in Suzuki cross-coupling reactions, showcasing their role as precursors to 6-arylpurine products. The use of protected 2'-deoxynucleoside and nucleoside derivatives in nickel- or palladium-mediated cross-coupling with arylboronic acids demonstrates the utility of such compounds in synthesizing complex organic molecules (Liu & Robins, 2005).

Chemical Rearrangements and Synthesis

Compounds bearing similarity to the queried structure have been employed in thermal rearrangement processes to yield products with varied substituents, highlighting the chemical flexibility and reactivity of sulfanyl and alkylsulfanyl groups in facilitating such transformations (Tian, Li, & Shi, 2008).

Anticancer Research

In anticancer research, derivatives of methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate have been synthesized and tested for their antiproliferative activity against human cancer cell lines. These studies reveal the potential of such compounds in the development of new anticancer therapies, underscoring the importance of structural modification and synthesis in medicinal chemistry (El Rayes et al., 2019).

Eigenschaften

IUPAC Name |

methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-5-6-7-18-9-10(17(3)13(21)16-11(9)19)15-14(18)23-8(2)12(20)22-4/h5-6,8H,7H2,1-4H3,(H,16,19,21)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCFOUDORZQJRS-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C2=C(N=C1SC(C)C(=O)OC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C2=C(N=C1SC(C)C(=O)OC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 2-((7-(but-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

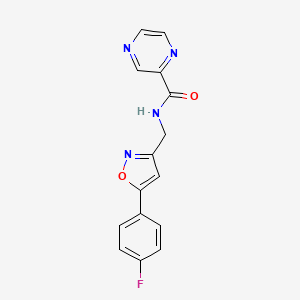

![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2877871.png)

![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877872.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide](/img/structure/B2877873.png)

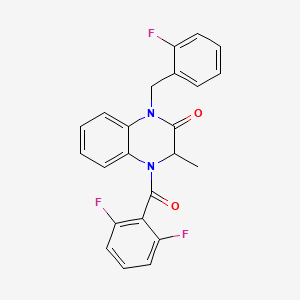

![(E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2877875.png)

![Methyl 2-(1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2877876.png)

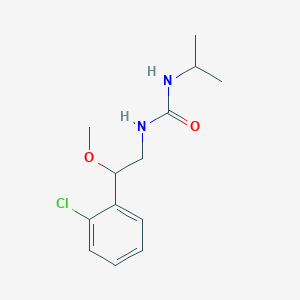

![2-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2877880.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2877883.png)

![1-[1-(2-Fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2877884.png)

![N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide](/img/structure/B2877889.png)